4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid
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Overview
Description
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is an organic compound with the molecular formula C15H18N2O4. This compound is characterized by the presence of a benzoic acid moiety linked to a carbamoyl group through a methoxy bridge. The cyano and dimethylpropyl groups further modify the carbamoyl group, contributing to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the carbamoyl intermediate: This step involves the reaction of 1-cyano-1,2-dimethylpropylamine with a suitable carbonyl compound to form the carbamoyl intermediate.
Methoxylation: The intermediate is then reacted with methoxybenzoyl chloride under basic conditions to introduce the methoxy group.
Final coupling: The resulting product is coupled with benzoic acid or its derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the structure of the compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-3-methoxybenzoic acid
- 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-2-methoxybenzoic acid
Uniqueness
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(2)15(3,9-16)17-13(18)8-21-12-6-4-11(5-7-12)14(19)20/h4-7,10H,8H2,1-3H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMFGNWKHFUXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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